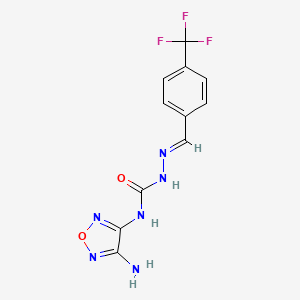![molecular formula C14H15BrClNO B5508401 3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one often involves multistep reactions, starting from basic cyclohexenone or related precursors. For instance, derivatives of cyclohexenone have been synthesized through reactions involving initial bromination, followed by various functionalization steps to introduce additional substituents such as chloro and amino groups (Shi et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a common method used to determine the molecular structure of such compounds. The crystal structure analysis reveals the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the overall conformation of the cyclohexenone ring. For example, related compounds have been shown to crystallize in various space groups, with detailed structural parameters obtained through single-crystal X-ray diffraction studies (Bakheit et al., 2023).
Scientific Research Applications
Photochemistry and Reactivity
The study of photochemistry and the reactivity of related chemical structures, such as 4-chloroaniline derivatives, provides insight into the generation and behavior of phenyl cations under photolysis. Such research highlights the formation of complex structures and the potential for various chemical reactions, including electrophilic substitution and addition reactions, indicating a broad spectrum of chemical reactivity that could be relevant to the study of 3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one (B. Guizzardi et al., 2001).
Crystal Structure Analysis
Research on compounds with similar structural features, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)‐urea, has been conducted to understand their crystal structure and molecular interactions. These studies offer foundational knowledge for analyzing the structural characteristics and potential applications of this compound in materials science or pharmaceuticals (B. Yamin & A. Mardi, 2003).
Fluorescent Probes and Sensing Applications
The development of fluorescent probes for detecting metal ions and amino acids showcases the versatility of cyclohexenone derivatives in creating sensitive and selective sensors for environmental and biomedical applications. This research avenue could be explored with this compound to develop new sensing materials or diagnostic tools (Chaoxia Guo et al., 2014).
Synthesis and Characterization
Studies on the synthesis and characterization of related cyclohexenone compounds provide a basis for understanding the chemical properties and reactivity of this compound. These investigations are crucial for identifying potential applications in synthetic organic chemistry, materials science, and pharmaceutical development (Shi et al., 2007).
Anticonvulsant Properties
Research into the anticonvulsant properties of enaminones and related structures offers insight into the therapeutic potential of cyclohexenone derivatives. This area of study could inform the development of novel pharmaceutical agents based on the chemical framework of this compound, targeting neurological disorders and conditions (M. Kubicki et al., 2000).
properties
IUPAC Name |
3-(3-bromo-4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-13(16)12(15)6-9/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWPJPWDVIJWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)
![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)
![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)
![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)